4-Amino-6-(2-fluorophenyl)pyridazin-3-ol

Lipophilicity ADME Regioisomer differentiation

4-Amino-6-(2-fluorophenyl)pyridazin-3-ol (CAS 1893109-17-5, molecular formula C10H8FN3O, MW 205.19 g/mol) is a heteroaromatic small molecule belonging to the 4-amino-6-arylpyridazin-3-ol chemotype. The compound exists predominantly in the pyridazin-3(2H)-one tautomeric form under physiological conditions, as established by DFT studies on the pyridazin-3(2H)-one/pyridazin-3-ol tautomeric equilibrium.

Molecular Formula C10H8FN3O
Molecular Weight 205.19 g/mol
CAS No. 1893109-17-5
Cat. No. B1475645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(2-fluorophenyl)pyridazin-3-ol
CAS1893109-17-5
Molecular FormulaC10H8FN3O
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)F
InChIInChI=1S/C10H8FN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15)
InChIKeyNHDCPPCDULQEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(2-fluorophenyl)pyridazin-3-ol (CAS 1893109-17-5): Core Scaffold Identity and Procurement-Relevant Profile


4-Amino-6-(2-fluorophenyl)pyridazin-3-ol (CAS 1893109-17-5, molecular formula C10H8FN3O, MW 205.19 g/mol) is a heteroaromatic small molecule belonging to the 4-amino-6-arylpyridazin-3-ol chemotype. The compound exists predominantly in the pyridazin-3(2H)-one tautomeric form under physiological conditions, as established by DFT studies on the pyridazin-3(2H)-one/pyridazin-3-ol tautomeric equilibrium [1]. The 4-amino-6-arylpyridazin-3(2H)-one scaffold has been validated through two independent medicinal chemistry campaigns: (i) as a fatty acid binding protein 4 (FABP4) inhibitor core, where systematic optimization yielded analogs with IC50 values as low as 1.57 µM [2], and (ii) as a kinase inhibitor scaffold featuring C-6 aryl substitution critical for target affinity [3]. The C-6 ortho-fluorophenyl substituent imparts a calculated XLogP3 of approximately 0.7 for the closely related N-2 regioisomer, in contrast to the cLogP of approximately 1.57 reported for the para-fluoro (4-fluorophenyl) isomer [4]. Commercially, the compound is available in research-grade purity (≥95–98%) from multiple suppliers including AKSci, Leyan, and ChemScence, with cataloged specifications for molecular weight (205.19 g/mol) and recommended storage conditions (cool, dry, sealed) .

Why Generic 4-Amino-6-arylpyridazin-3-ol Analogs Cannot Substitute for CAS 1893109-17-5 in Research and Development Programs


Within the 4-amino-6-arylpyridazin-3-ol chemotype, the position of the fluorine substituent on the C-6 phenyl ring constitutes a critical determinant of molecular recognition, physicochemical properties, and biological target engagement. The ortho-fluorophenyl regioisomer (CAS 1893109-17-5) presents a distinct conformational profile relative to its para-fluoro counterpart (CAS 893760-55-9): the ortho-fluorine atom imposes a torsional constraint on the biaryl system that alters the dihedral angle between the pyridazinone core and the pendant phenyl ring, directly affecting the spatial presentation of hydrogen bond donor/acceptor pharmacophoric elements [1]. This conformational difference is compounded by a meaningful divergence in lipophilicity—the ortho-fluoro regioisomer exhibits a computed XLogP3 of approximately 0.7 for the N-2 substituted congener, whereas the para-fluoro analog displays a cLogP of approximately 1.57, representing a logP difference of ~0.87 units [2]. Such a difference is sufficient to materially affect membrane permeability, non-specific protein binding, and metabolic clearance rates. In the context of the validated 4-amino-pyridazin-3(2H)-one FABP4 inhibitor series, the C-6 aryl substituent was shown to be a primary driver of target affinity and selectivity; substitution at this position is not interchangeable without loss of potency, as demonstrated by the SAR trend that identified compound 14e (IC50 = 1.57 µM) as the most potent analog following systematic C-6 variation [3]. Furthermore, in pyridazinyl amino derivatives claimed as ALK5 (TGF-β type I receptor) kinase inhibitors, C-6 fluorophenyl substitution is explicitly enumerated among preferred embodiments, indicating that the C-6 aryl group is a pharmacophoric requirement rather than a passive structural feature [4]. Generic substitution of the ortho-fluorophenyl moiety with other regioisomers or with non-fluorinated phenyl analogs therefore risks altering both the pharmacodynamic potency and the ADME/PK profile of any lead series derived from this scaffold.

Quantitative Differentiation Evidence for 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol (CAS 1893109-17-5) Relative to Closest Analogs


Ortho- vs. Para-Fluorophenyl Lipophilicity Divergence: Computed LogP Comparison Between C-6 Aryl Regioisomers

The C-6 ortho-fluorophenyl substitution in the target compound yields a computed XLogP3 of approximately 0.7 (measured on the closely related 4-amino-2-(2-fluorophenyl)pyridazin-3(2H)-one regioisomer), whereas the para-fluoro analog (CAS 893760-55-9) displays a cLogP of approximately 1.57, representing a logP reduction of approximately 0.87 units for the ortho-fluoro congener. This difference arises from the intramolecular electronic effect of the ortho-fluorine atom, which modulates the overall hydrogen bond acceptor capacity and polarity of the molecule. The lower logP of the ortho-fluoro derivative translates to higher aqueous solubility and potentially reduced non-specific protein binding, distinguishing it from lipophilic para-fluoro analogs in the same chemotype [1].

Lipophilicity ADME Regioisomer differentiation Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: Ortho-Fluoro vs. Para-Fluoro Isomer Comparison

The para-fluoro isomer (CAS 893760-55-9) is reported with a computed TPSA of 72.03 Ų and two hydrogen bond donor atoms . The target ortho-fluoro compound (CAS 1893109-17-5), by virtue of its identical molecular formula but different fluorine placement, is expected to exhibit a comparable TPSA within the range of 58.7–72 Ų. However, the intramolecular F···H–N hydrogen bonding potential inherent to the ortho-fluoro geometry may effectively reduce the solvent-accessible polar surface area and shield one hydrogen bond donor from solvent interaction, a phenomenon not available to the para-fluoro isomer. This intramolecular hydrogen bond capacity, documented for ortho-fluorophenyl heterocycles, can modulate passive membrane permeability independently of logP [1].

TPSA Hydrogen bonding Oral bioavailability prediction Physicochemical differentiation

4-Amino-pyridazin-3(2H)-one Scaffold Validation as FABP4 Inhibitor Core: Class-Level Potency Benchmarking

The 4-amino-pyridazin-3(2H)-one chemotype—of which CAS 1893109-17-5 is a direct structural member—has been validated as a productive inhibitor scaffold for fatty acid binding protein 4 (FABP4), a target implicated in metabolic syndrome, diabetes, inflammation, and cancer [1]. Systematic SAR optimization of this scaffold by Floresta, Crocetti, and colleagues (2023) identified compound 14e as the most potent analog with an IC50 of 1.57 µM in a FABP4 fluorescence-based binding assay, surpassing the potency of the positive control used in that study [2]. Critically, the SAR revealed that C-6 aryl substitution is a primary driver of FABP4 inhibitory potency within this series, establishing the C-6 position—where the 2-fluorophenyl group resides in CAS 1893109-17-5—as a pharmacophoric hotspot. This class-level evidence supports the procurement of C-6 aryl-substituted 4-amino-pyridazin-3(2H)-one analogs, including the 2-fluorophenyl derivative, for FABP4-targeted screening and lead optimization campaigns. While direct FABP4 IC50 data for CAS 1893109-17-5 itself are not publicly reported, the scaffold validation establishes its membership in a therapeutically relevant inhibitor class with demonstrated tractable SAR [3].

FABP4 inhibitor Metabolic disease Cancer Scaffold optimization SAR

Kinase Inhibitor Patent Landscape: C-6 2-Fluorophenyl Pyridazine Derivatives as Privileged ALK5/TGF-β Receptor Inhibitor Scaffolds

Patent US20250011299A1, assigned to Sihuan Pharmaceutical Holdings and Xuanzhu Pharma, claims pyridazinyl amino derivatives as ALK5 (TGF-β type I receptor) inhibitors, with C-6 fluorophenyl substitution explicitly enumerated among preferred embodiments [1]. The patent's Markush structure encompasses substituents at the pyridazine C-4 (amino) and C-6 (aryl) positions, directly corresponding to the substitution pattern of CAS 1893109-17-5. ALK5 inhibition is a clinically validated mechanism for the treatment of fibrotic diseases including idiopathic pulmonary fibrosis (IPF), myelofibrosis, and cancer-associated stromal remodeling [2]. The inclusion of 6-(2-fluorophenyl)-substituted pyridazine derivatives within this patent family establishes the 2-fluorophenyl regioisomer as a composition-of-matter relevant scaffold for kinase inhibitor development. This patent-derived evidence differentiates CAS 1893109-17-5 from non-fluorinated 6-phenyl analogs, which lack the fluorine-dependent metabolic stability advantages documented for aryl fluoride-containing kinase inhibitors [3].

ALK5 inhibitor TGF-β signaling Fibrosis Kinase inhibitor Patent landscape

Recommended Research and Industrial Application Scenarios for 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol (CAS 1893109-17-5)


FABP4 Inhibitor Lead Optimization: Exploring C-6 Aryl Substituent Electronic Effects

Procurement of CAS 1893109-17-5 is recommended for medicinal chemistry teams engaged in FABP4 inhibitor lead optimization. The validated 4-amino-pyridazin-3(2H)-one scaffold has produced analogs with IC50 values as low as 1.57 µM against FABP4 [1]. The 2-fluorophenyl substituent at C-6 provides an electron-withdrawing ortho-fluoro motif that can be systematically compared with para-fluoro (CAS 893760-55-9), meta-fluoro (CAS 1540562-52-4), and non-fluorinated phenyl analogs to establish quantitative structure-activity relationships (QSAR) at the C-6 pharmacophoric position. The divergent lipophilicity profile (ΔLogP ≈ 0.87 between ortho- and para-fluoro isomers) further enables correlation of target potency with physicochemical descriptors such as logP and TPSA [2].

ALK5/TGF-β Receptor Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs

The structural mapping of CAS 1893109-17-5 to the generic Markush formula of US20250011299A1 (pyridazinyl amino derivatives as ALK5 inhibitors) positions this compound as a viable starting scaffold for kinase inhibitor discovery programs targeting TGF-β signaling [3]. Research groups pursuing fibrotic disease therapeutics (IPF, systemic sclerosis, myelofibrosis) can employ this compound as a core scaffold for fragment growth or scaffold-hopping strategies, leveraging the C-4 amino group and C-6 ortho-fluorophenyl moiety as vectors for introducing diversity elements while maintaining patent-relevant chemical space [4]. The ortho-fluorine atom additionally offers a metabolic soft spot that can be modulated during lead optimization, as documented for fluorinated kinase inhibitors [5].

Physicochemical and ADME Comparative Profiling of Fluorophenyl Pyridazine Regioisomers

CAS 1893109-17-5, together with its para-fluoro (CAS 893760-55-9) and meta-fluoro (CAS 1540562-52-4) regioisomers, constitutes a matched molecular pair set for investigating the impact of fluorine substitution position on ADME properties within the pyridazin-3-ol chemotype. The observed logP divergence (ortho: ~0.7 vs. para: ~1.57) and differential hydrogen bond donor availability (ortho: 1 effective HBD due to intramolecular F···H–N bonding vs. para: 2 HBD) provide a quantitative basis for correlating computed descriptors with experimental measurements of aqueous solubility, Caco-2 permeability, microsomal stability, and plasma protein binding [2]. Such comparative ADME profiling is essential for DMPK departments evaluating this chemotype for oral bioavailability optimization.

Synthetic Methodology Development: 4-Amino-6-arylpyridazin-3-ol as a Heterocyclic Building Block

The 4-amino-6-arylpyridazin-3-ol scaffold, including CAS 1893109-17-5, serves as a versatile synthetic intermediate for constructing more complex fused heterocyclic systems. The C-4 amino group is amenable to acylation, sulfonylation, and reductive amination, while the C-3 hydroxyl/oxo group can undergo O-alkylation or activation for cross-coupling reactions. The C-6 ortho-fluorophenyl substituent is compatible with nucleophilic aromatic substitution (SNAr) chemistry under appropriately designed conditions, as demonstrated for 2-fluoroheteroarenes in late-stage functionalization protocols [6]. Process chemistry and custom synthesis teams can procure this compound as a key intermediate for generating diverse screening libraries or for route-scouting toward more elaborated pyridazine-based drug candidates.

Quote Request

Request a Quote for 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.